2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- Imidazo[2,1-b]thiazole-5-carboxamide
Uniqueness
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1017273-61-8 |
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Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-4-3-10-5(2)6(7(11)12)9-8(10)13-4/h3H,1-2H3,(H,11,12) |
InChI Key |
WKUNDVGRORQHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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